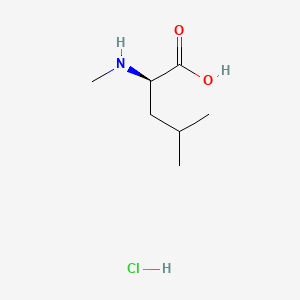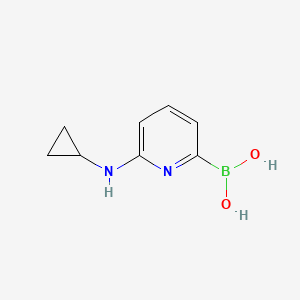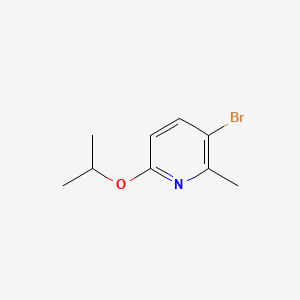
N-Me-D-Leu-OH.HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-D-leucine hydrochloride, also known as N-Me-D-Leu-OH.HCl, is a derivative of the amino acid leucine. It is a synthetic compound that has been modified to include a methyl group on the nitrogen atom and is commonly used in peptide synthesis and various biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-D-leucine hydrochloride can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process typically involves the following steps:
Loading the Resin: The synthesis begins by loading the amino acid onto a solid support resin, such as 2-chlorotrityl chloride resin.
Deprotection: The protecting groups are removed using a base like piperidine.
Cleavage: The final product is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of N-Methyl-D-leucine hydrochloride follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-D-leucine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to its parent amino acid.
Substitution: It can participate in substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various derivatives of N-Methyl-D-leucine, such as oxo derivatives, reduced forms, and substituted compounds .
Scientific Research Applications
N-Methyl-D-leucine hydrochloride has several scientific research applications:
Mechanism of Action
N-Methyl-D-leucine hydrochloride exerts its effects by interacting with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-Methyl-L-leucine: Similar in structure but with a different chirality.
N-Methyl-D-valine: Another methylated amino acid with a different side chain.
N-Methyl-D-isoleucine: Similar structure with a different side chain arrangement.
Uniqueness
N-Methyl-D-leucine hydrochloride is unique due to its specific interaction with LAT1 and its potent activation of the mTORC1 pathway, making it a valuable compound in research focused on cellular growth and metabolism .
Properties
IUPAC Name |
(2R)-4-methyl-2-(methylamino)pentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(2)4-6(8-3)7(9)10;/h5-6,8H,4H2,1-3H3,(H,9,10);1H/t6-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFWCUVWMMTENJ-FYZOBXCZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)NC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N1,N1-Bis([1,1/'-biphenyl]-4-yl)-N4-(9,9-dimethyl-9H-fluoren-2-yl)-1,4-benzenediamine](/img/new.no-structure.jpg)


![8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride](/img/structure/B578173.png)




